molecular formula C6H7N3O4 B085198 Methyl (4-nitro-1-imidazolyl)acetate CAS No. 13230-21-2

Methyl (4-nitro-1-imidazolyl)acetate

Cat. No.: B085198
CAS No.: 13230-21-2
M. Wt: 185.14 g/mol
InChI Key: LCKCAKPRNOIOBA-UHFFFAOYSA-N
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Description

Biological Activity

Methyl (4-nitro-1-imidazolyl)acetate, with the molecular formula C6H7N3O4C_6H_7N_3O_4 and a molecular weight of 185.14 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, chemical properties, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-nitroimidazole with methyl bromoacetate in the presence of potassium carbonate within an organic solvent such as dimethylformamide (DMF) . This method allows for the formation of the ester group, which is crucial for its biological activity.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Reduction : The nitro group can be reduced to an amino group using reagents like hydrogen gas and palladium on carbon (Pd/C) catalyst.
  • Hydrolysis : The ester group can be hydrolyzed to yield 4-nitroimidazol-1-yl acetic acid under basic conditions (e.g., aqueous sodium hydroxide).

The biological activity of this compound is primarily attributed to its ability to generate reactive nitrogen species (RNS) upon reductive bioactivation. These RNS can interact with cellular components, leading to various biological effects, including antimicrobial and antitumor activities .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Research indicates that compounds containing the nitroimidazole structure are effective against a range of pathogens, including bacteria and protozoa. Notable findings include:

  • Minimum Inhibitory Concentration (MIC) values demonstrating effectiveness against Staphylococcus aureus and Escherichia coli, with values as low as 0.0039 mg/mL .
  • Its derivatives have been employed in treating infections caused by anaerobic bacteria and protozoan diseases .

Antitumor Activity

Studies have also highlighted the potential antitumor effects of this compound. It has been investigated as a radiosensitizer in hypoxic tumor cells, showing promising enhancement ratios in vitro, which may improve the efficacy of radiation therapy .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and related compounds:

StudyFocusFindings
AntimicrobialDemonstrated significant activity against various bacterial strains with MIC values ranging from 0.0048 to 0.025 mg/mL.
Synthesis & EvaluationReported synthesis of novel derivatives showing enhanced biological activities, including antibacterial and antifungal properties.
Antitumor PotentialInvestigated as a radiosensitizer for enhancing the effects of radiation on hypoxic tumor cells, showing promising results in vitro.

Properties

IUPAC Name

methyl 2-(4-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-13-6(10)3-8-2-5(7-4-8)9(11)12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKCAKPRNOIOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389253
Record name Methyl (4-nitro-1-imidazolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-21-2
Record name Methyl (4-nitro-1-imidazolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-nitro-1-imidazolyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-nitroimidazole was alkylated with bromo-acetic acid methyl ester to provide the title compound: 1H NMR (400 MHz) 3.82 (s, 1H), 4.80, (s, 2H), 7.47 (d, 1H, J=1.7 Hz), 7.84 (d, 1H, J=1.7 Hz); gc/ms m/z 185 (M).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights does computational chemistry offer about the properties of Methyl (4-nitro-1-imidazolyl)acetate?

A1: The research paper investigates the structural, electronic, and chemical reactivity of this compound using computational chemistry techniques. [] This includes analyzing the compound's behavior in different solvents and exploring its electronic properties. The study utilizes concepts like Electron Localization Function (ELF) and Localized Orbital Locator (LOL) to gain deeper insights into its electronic structure. Additionally, spectroscopic characteristics are also simulated and analyzed. These computational studies provide valuable data for understanding the compound's potential interactions and reactivity, laying the groundwork for further research into its applications.

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